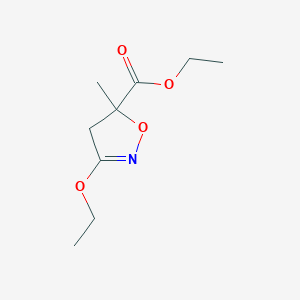
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate, also known as EMDC, is a chemical compound used in scientific research for its potential therapeutic applications.
Wirkmechanismus
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate can reduce oxidative stress and inflammation in the brain, which are both implicated in the development and progression of neurological disorders. It has also been shown to improve cognitive function and mood in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is its potential as a therapeutic agent for neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate could focus on its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosage and administration of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate for therapeutic use.
Synthesemethoden
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is synthesized through the reaction of ethyl acetoacetate, ethyl chloroacetate, and hydroxylamine hydrochloride in the presence of sodium ethoxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
155431-01-9 |
|---|---|
Produktname |
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-5-methyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-12-7-6-9(3,14-10-7)8(11)13-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
XGCKUUKFMNZMGY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)(C)C(=O)OCC |
Kanonische SMILES |
CCOC1=NOC(C1)(C)C(=O)OCC |
Synonyme |
5-Isoxazolecarboxylicacid,3-ethoxy-4,5-dihydro-5-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



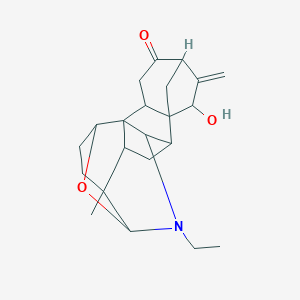
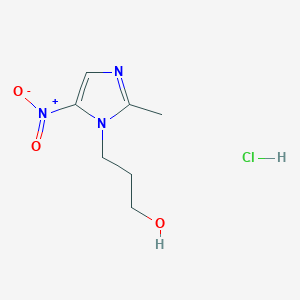
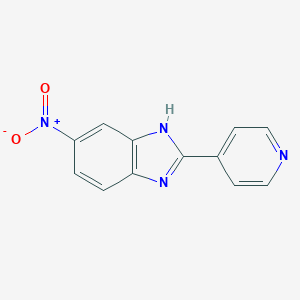
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)



![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
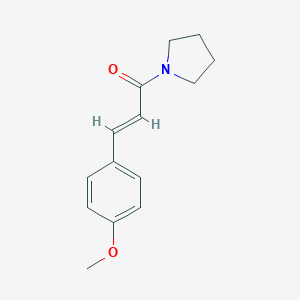
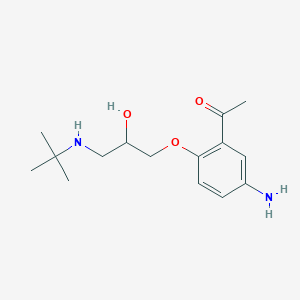

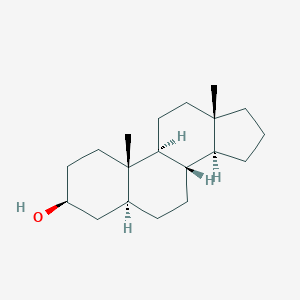
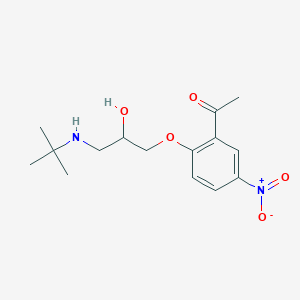
![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)